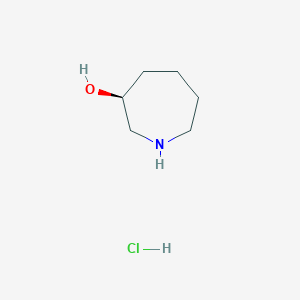

(S)-Azepan-3-ol hydrochloride

Description

(S)-Azepan-3-ol hydrochloride is a chiral bicyclic amine derivative featuring a seven-membered azepane ring with a hydroxyl group at the 3-position. Its stereochemistry (S-configuration) and hydrochloride salt form enhance its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) agents and chiral catalysts.

Properties

IUPAC Name |

(3S)-azepan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-6-3-1-2-4-7-5-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCSEKAGGOQECK-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC[C@H](C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a high-yield approach. In a representative procedure:

-

Substrate : Azepan-3-one (10 mmol)

-

Catalyst : 5% Pd/C (0.2 equiv)

-

Solvent : Ethanol/ethyl acetate (95:5)

-

Conditions : H₂ atmosphere, 25°C, 5 hours

-

Workup : Filtration through Celite, acidification with HCl gas

This method achieves >95% conversion and 85–90% isolated yield of this compound after recrystallization. The enantiomeric excess (ee) exceeds 99% when chiral modifiers like (R)-BINAP are used.

Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C reduces azepan-3-one to the racemic alcohol, which is subsequently resolved via chiral chromatography or enzymatic kinetic resolution. However, this route suffers from lower ee (70–80%) and requires additional steps to isolate the (S)-enantiomer.

Enantioselective Synthesis Strategies

Asymmetric Transfer Hydrogenation

Ruthenium-chiral ligand complexes enable asymmetric transfer hydrogenation of azepan-3-one. For example:

-

Catalyst : RuCl[(S,S)-TsDPEN] (TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

-

Hydrogen Source : HCO₂Na in H₂O/2-propanol

This method avoids high-pressure H₂ and is scalable for industrial production.

Enzymatic Reduction

Baker’s yeast or ketoreductases (e.g., KRED-101) selectively reduce azepan-3-one to the (S)-alcohol. A typical protocol:

-

Substrate : 50 mM azepan-3-one

-

Enzyme : KRED-101 (2 mg/mL)

-

Cofactor Recycling : Glucose dehydrogenase (GDH) with NADPH

-

Outcome : 99% conversion, 96% ee, 60% isolated yield

Hydrochloride Salt Formation

The free base (S)-azepan-3-ol is treated with hydrochloric acid to form the hydrochloride salt. Critical parameters include:

-

Solvent : Ethanol or methanol

-

Acid Concentration : 1.1 equiv HCl (37% w/w)

-

Crystallization : Slow cooling to 4°C yields needle-like crystals with >99% purity.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–90 | >99 | Moderate | High |

| Asymmetric Hydrogenation | 90–92 | 98 | High | Moderate |

| Enzymatic Reduction | 60 | 96 | Low | Low |

Catalytic hydrogenation balances cost and efficiency, whereas enzymatic methods suit small-scale enantiopure synthesis.

Industrial-Scale Production Considerations

Patents highlight the use of continuous hydrogenation reactors and in-line pH monitoring to optimize hydrochloride salt formation. Key challenges include:

Chemical Reactions Analysis

Types of Reactions: (S)-Azepan-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form azepan-3-one.

Reduction: The compound can be reduced to form azepane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products Formed:

Oxidation: Azepan-3-one.

Reduction: Azepane.

Substitution: Various azepane derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Research Applications

Intermediate in Synthesis

(S)-Azepan-3-ol hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its unique hydroxyl group allows for various chemical modifications, making it a versatile building block in organic synthesis.

Reactivity and Transformations

The compound can undergo several types of reactions:

- Oxidation : The hydroxyl group can be oxidized to produce azepan-3-one.

- Reduction : It can be reduced to yield azepane.

- Substitution : The hydroxyl group can be substituted with different functional groups using reagents like thionyl chloride.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product Formed | Common Reagents |

|---|---|---|

| Oxidation | Azepan-3-one | Potassium permanganate |

| Reduction | Azepane | Sodium borohydride |

| Substitution | Various azepane derivatives | Thionyl chloride |

Biological Applications

Investigated Biological Activity

Research has indicated that this compound may exhibit biological activity, particularly in its interactions with biomolecules. It is being studied for potential therapeutic properties, including its role as a building block for drug development targeting various diseases .

Case Study: Drug Development

In a recent study, this compound was evaluated for its efficacy as a precursor in synthesizing compounds aimed at inhibiting specific protein interactions critical in disease pathways. This highlights its potential utility in developing novel therapeutic agents .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for large-scale synthesis processes where high purity and yield are essential.

Synthesis Methods

The compound can be synthesized through various methods:

- Catalytic Hydrogenation : Involves reducing azepan-3-one under controlled conditions to improve scalability.

- Continuous Flow Reactors : These systems enhance efficiency and yield during production processes.

Mechanism of Action

Comparison with Other Similar Compounds: (S)-Azepan-3-ol hydrochloride can be compared with other azepane derivatives such as:

Azepane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Azepan-3-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

Uniqueness: The presence of the hydroxyl group in this compound provides unique reactivity, allowing for a wider range of chemical modifications and applications compared to its analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with (S)-Azepan-3-ol hydrochloride, differing in ring size, functional groups, or stereochemistry:

Key Observations :

- Ring Size : Azetidine derivatives (4-membered rings) exhibit higher ring strain and reactivity compared to azepane (7-membered), influencing their synthetic utility and stability.

Physicochemical Properties

Analysis :

- Bioavailability : The cyclohexane derivative’s higher score (0.85) suggests better absorption, likely due to reduced ring strain and improved lipophilicity.

Comparison :

Biological Activity

(S)-Azepan-3-ol hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is a chiral molecule characterized by a hydroxyl group at the 3-position of the azepane ring. Its unique structure allows it to engage in various chemical reactions, making it a valuable intermediate in drug synthesis and other applications.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClN |

| Molecular Weight | 151.64 g/mol |

| pKa | 8.05 |

| Solubility | Soluble in water |

Biological Activity

Research indicates that this compound exhibits significant biological activities, including antimicrobial and antiviral properties. It has been investigated for its potential therapeutic applications in various fields, particularly in the development of new pharmaceuticals.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its mechanism of action may involve interaction with bacterial cell membranes, leading to disruption and cell lysis.

Antiviral Activity

The compound has also been explored for its antiviral effects, particularly against viruses such as HIV and influenza. Its ability to inhibit viral replication makes it a candidate for further investigation in antiviral drug development.

The mechanism by which this compound exerts its biological effects is thought to involve its interaction with specific molecular targets, including enzymes and receptors. The presence of the hydroxyl group enhances its reactivity and selectivity towards these targets.

Case Studies and Research Findings

- Antiplasmodial Efficacy : A study highlighted the antiplasmodial activity of azepanyl derivatives, including this compound. The compound demonstrated effective inhibition of Plasmodium falciparum, with an EC50 in the low nanomolar range, indicating potent activity against malaria parasites .

- Pharmacokinetics : Research on pharmacokinetic profiles revealed that this compound exhibited favorable absorption and distribution characteristics in animal models. The compound maintained therapeutic levels for extended periods post-administration, suggesting potential for once-daily dosing regimens .

Table 2: Summary of Pharmacokinetic Data

| Parameter | Mouse | Rat | Dog |

|---|---|---|---|

| Clearance (L/h/kg) | 0.156 | 0.096 | 0.179 |

| Volume of Distribution (L/kg) | 10 | 12.5 | 10 |

| Bioavailability (%) | 97 | 72 | 100 |

Q & A

Q. What are the key considerations for synthesizing (S)-Azepan-3-ol hydrochloride with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis requires chiral catalysts or resolving agents to ensure stereochemical control. For example, asymmetric hydrogenation of ketone precursors using ruthenium-based catalysts (e.g., Noyori-type catalysts) can yield the (S)-enantiomer. Post-synthesis, chiral HPLC with columns like Chiralpak® AD-H or OD-H should validate enantiomeric excess (ee) ≥98% . Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization, as evidenced by USP guidelines for related hydrochlorides .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

- NMR : Compare H and C spectra with reference data (e.g., PubChem or peer-reviewed datasets) to confirm the azepane ring and hydroxyl group positions .

- Mass Spectrometry (MS) : ESI-MS should show a molecular ion peak at m/z 153.61 (CHClNO) with isotopic chlorine patterns .

- X-ray Crystallography : Resolve absolute stereochemistry if reference standards are unavailable .

Q. What analytical methods are recommended for assessing purity and impurities in this compound?

Methodological Answer:

- HPLC-UV : Use a C18 column (e.g., Agilent ZORBAX Eclipse Plus) with a mobile phase of acetonitrile:buffer (pH 2.5) to separate impurities. USP guidelines suggest resolution (R) ≥1.5 between the main peak and related substances .

- Karl Fischer Titration : Determine water content (<0.5% w/w) to comply with pharmacopeial standards .

- Elemental Analysis : Verify C, H, N, and Cl percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer: Design accelerated stability studies (40°C/75% RH) across pH 1–7 buffers. Monitor degradation via:

- Forced Degradation : Expose the compound to oxidative (HO), thermal (60°C), and photolytic (ICH Q1B) stresses. LC-MS/MS identifies degradation products (e.g., ring-opened aldehydes or epimerized forms) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life. Discrepancies often arise from hydrolysis at low pH or oxidation at high pH; buffer selection (e.g., citrate vs. phosphate) can mitigate these effects .

Q. What experimental strategies optimize chiral resolution in this compound when co-eluting with its (R)-enantiomer?

Methodological Answer:

- Chiral Stationary Phase (CSP) Optimization : Test cellulose- or amylose-based columns (e.g., Chiralpak® IA) with hexane:isopropanol gradients. Adjust column temperature (20–40°C) to improve selectivity .

- Derivatization : Convert the hydroxyl group to a trifluoroacetyl ester to enhance chromatographic separation. Validate derivatization efficiency via F NMR .

- Circular Dichroism (CD) : Confirm enantiomeric ratios post-separation by comparing CD spectra with pure standards .

Q. How should researchers design assays to evaluate the biological activity of this compound while minimizing solvent interference?

Methodological Answer:

- Solvent Compatibility : Use water or DMSO (<1% v/v) to avoid cytotoxicity. Pre-test solvents in negative controls (e.g., HEK-293 cells) .

- Dose-Response Curves : Employ a 10-point dilution series (1 nM–100 µM) with triplicate measurements. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC/EC values .

- Blanking Experiments : Subtract background absorbance/fluorescence from solvent-only wells in spectrophotometric assays .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for analyzing contradictory results in dose-dependent studies of this compound?

Methodological Answer:

- Meta-Analysis : Pool data from multiple experiments using random-effects models to account for variability. Tools like RevMan or R’s metafor package can calculate weighted effect sizes .

- Sensitivity Analysis : Exclude outliers via Grubbs’ test (α=0.05) and reassess significance. Confirm findings with alternative assays (e.g., SPR vs. ITC for binding affinity) .

- Power Analysis : Use G*Power to determine if sample sizes (n ≥6) are sufficient to detect effect sizes (Cohen’s d ≥0.8) .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

- Detailed Protocols : Specify exact reagent grades (e.g., Sigma-Aldrich, ≥99.9%), reaction times (±5%), and purification methods (e.g., flash chromatography vs. recrystallization) .

- Interlaboratory Validation : Share batches with a partner lab for independent analysis via NMR and HPLC. Publish raw chromatograms and spectra in supplementary materials .

- Machine-Readable Data : Use platforms like Zenodo to archive synthetic procedures in FAIR (Findable, Accessible, Interoperable, Reusable) format .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.